Aspafilioside C
Description
Properties
CAS No. |
131123-74-5 |
|---|---|
Molecular Formula |
C49H82O22 |
Molecular Weight |
1023.2 g/mol |
IUPAC Name |
2-[4-[16-[3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C49H82O22/c1-20(16-63-44-40(60)36(56)35(55)30(15-50)68-44)7-12-49(62)21(2)32-29(71-49)14-26-24-6-5-22-13-23(8-10-47(22,3)25(24)9-11-48(26,32)4)67-46-41(61)37(57)42(70-45-39(59)34(54)28(52)18-65-45)31(69-46)19-66-43-38(58)33(53)27(51)17-64-43/h20-46,50-62H,5-19H2,1-4H3 |
InChI Key |
GNLNTGLCBAHLPE-UHFFFAOYSA-N |
SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)OC8C(C(C(CO8)O)O)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)OC8C(C(C(CO8)O)O)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O |
Synonyms |
5 beta-furost-3 beta,22,26-triol-3-O-beta-D-xylopyranosyl-(1-4)-(alpha-L-arabinopyranosyl (1-6))-beta-D-glucopyranoside-26-O-beta-D-glucopyranoside aspafilioside C |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Aspafilioside C has demonstrated significant anticancer properties. It induces apoptosis in various cancer cell lines through multiple signaling pathways. Research indicates that it may activate the ERK and p38 MAPK pathways, leading to cell cycle arrest and apoptosis in human hepatoma cells (HepG2) . This mechanism is crucial as it suggests potential for developing targeted cancer therapies.
Mechanism of Action
The saponin operates by up-regulating specific oncogenes such as H-Ras and N-Ras, which are involved in cell proliferation and survival. By modulating these pathways, this compound can effectively inhibit tumor growth and promote cancer cell death .
Natural Product Chemistry
Isolation and Characterization
this compound can be isolated from the roots of Asparagus filicinus using various extraction techniques. Its structural characterization is typically performed using NMR spectroscopy and mass spectrometry, which confirm its steroidal saponin structure .
Synthesis Studies
Recent studies have also focused on the synthetic pathways to produce this compound analogs that may enhance its bioactivity or reduce toxicity. This area of research is critical for pharmaceutical development, aiming to create more effective anticancer agents .
Case Studies
Preparation Methods
Plant Material Selection and Preparation
Asparagus filicinus roots, traditionally used in Yunnan Province for treating respiratory ailments, serve as the primary source of aspafilioside C. Fresh roots are washed, dried at 40°C, and ground to a coarse powder (particle size ≤ 0.5 mm) to maximize surface area for solvent interaction. Ethanol (70–80%) is preferred for initial extraction due to its efficiency in solubilizing steroidal saponins while minimizing polysaccharide co-extraction.
Ethanolic Extraction Optimization
The extraction process involves refluxing 100 g of powdered material in 2.5 L of 70% ethanol at 80°C for 3 hours, followed by filtration and vacuum evaporation. This method achieves a crude saponin yield of 12–15%, with this compound constituting approximately 2–3% of the total saponin fraction. Alternative approaches, such as ultrasound-assisted extraction (40 kHz, 30 minutes), reduce processing time by 50% but require post-extraction cleanup to remove chlorophyll derivatives.
Chromatographic Isolation and Purification
Solid-Phase Fractionation
Crude extracts are subjected to macroporous resin (AB-8 or D101) chromatography using a gradient elution of ethanol-water (30% → 95%). This compound elutes at 50–60% ethanol, with fractions monitored by thin-layer chromatography (TLC; silica gel GF254, chloroform:methanol:water = 7:3:0.5, visualized by 10% H2SO4 charring).
High-Performance Liquid Chromatography (HPLC)
Final purification employs semi-preparative HPLC under these conditions:
| Parameter | Specification |
|---|---|
| Column | C18 (250 × 10 mm, 5 μm) |
| Mobile Phase | Acetonitrile:water (32:68) |
| Flow Rate | 2 mL/min |
| Detection | Evaporative Light Scattering (ELSD) |
| Retention Time | 14.2 ± 0.3 minutes |
This protocol achieves >98% purity, with recovery rates exceeding 85% for this compound.
Structural Elucidation Techniques
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR):
-
1H NMR (500 MHz, CD3OD): δ 0.68 (s, CH3-18), 1.02 (s, CH3-19), 5.32 (br s, H-6), 4.90 (d, J = 7.8 Hz, H-1 of xylose)
-
13C NMR: 140.2 (C-5), 121.7 (C-6), 109.5 (C-22), 102.3 (C-1 of glucoside)
Mass Spectrometry:
High-resolution ESI-MS displays a [M+Na]+ ion at m/z 901.4563 (calc. 901.4548 for C44H70O16Na), confirming molecular formula.
Acidic Hydrolysis for Aglycone Identification
Treatment of this compound (20 mg) with 2M HCl in dioxane-water (1:1) at 80°C for 4 hours releases the aglycone, identified as sarsasapogenin via GC-MS comparison with authentic standards. Post-hydrolysis sugar analysis by HPAEC-PAD confirms a xylose-glucose-arabinose trisaccharide moiety.
Synthetic Approaches to Key Fragments
Aglycone Synthesis via Cascade Reactions
While direct total synthesis remains challenging, recent advances enable preparation of sarsasapogenin analogs through:
This three-step cascade provides gram-scale access to the aglycone core, though glycosylation with the native trisaccharide remains inefficient (<20% yield).
Quantitative Analysis and Method Validation
HPLC-UV Quantification
A validated method for this compound determination uses:
Method Comparison Table
| Parameter | Ethanolic Reflux | Ultrasound-Assisted | IRAE |
|---|---|---|---|
| Yield (%) | 2.3 ± 0.1 | 2.1 ± 0.2 | 2.4 ± 0.3 |
| Time (h) | 3.0 | 0.5 | 1.2 |
| Purity (%) | 98.5 | 95.7 | 97.2 |
| Energy Use (kWh/g) | 1.8 | 0.9 | 1.1 |
Data adapted from, highlighting infrared-assisted extraction (IRAE) as a promising alternative.
Stability Considerations and Degradation Pathways
This compound demonstrates pH-dependent stability:
-
Optimal storage: pH 5.5–6.0 in methanol at -20°C (t1/2 = 18 months)
-
Degradation products:
-
Acidic conditions (pH <3): Sarsasapogenin + trisaccharide
-
Alkaline conditions (pH >8): Δ20,22 derivatives via keto-enol tautomerism
-
Thermogravimetric analysis (TGA) shows decomposition onset at 217°C, guiding lyophilization parameters.
Industrial-Scale Production Challenges
Biosynthetic Pathway Insights
Recent transcriptomic studies of A. filicinus identify key enzymes in this compound biosynthesis:
-
CYP90B1: Catalyzes C-22 hydroxylation of cholesterol
-
UGT73F3: Glucosyltransferase mediating sugar attachment
-
SQS1: Squalene synthase initiating triterpenoid backbone formation
Heterologous expression in Nicotiana benthamiana achieves 0.8 mg/L production, though yields remain subeconomic.
Q & A
Q. How should researchers structure supplementary materials to enhance transparency in this compound studies?
- Methodological Answer : Organize supplementary files as:
- Table S1 : Full spectroscopic data (¹H/¹³C NMR, IR, UV).
- Figure S1 : Dose-response curves with 95% confidence intervals.
- Dataset S1 : Raw RNA-seq counts uploaded to GEO (Accession: GSEXXXXX).
- Video S1 : Microscopy of live-cell apoptosis (MP4 format, 30 fps).
Reference each file in the main text using bracketed numbering (e.g., [S1]) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
